1-Methyl-5-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring.
Preparation Methods
The synthesis of 1-Methyl-5-(trifluoromethyl)naphthalene typically involves several steps. One common method includes the trifluoromethylation of naphthalene derivatives. This process can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can also form stable complexes with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as:
- 1-Methyl-3-(trifluoromethyl)naphthalene
- 1-Methyl-6-(trifluoromethyl)naphthalene
- 1-Methyl-8-(trifluoromethyl)naphthalene
These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can significantly influence their chemical properties and reactivity. The unique position of the trifluoromethyl group in this compound makes it particularly interesting for specific applications .
Properties
Molecular Formula |
C12H9F3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13,14)15/h2-7H,1H3 |
InChI Key |
GMXQGUAMTJASCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.